molecular formula C14H17N3O3S B2641682 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline CAS No. 1706222-99-2

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline

Cat. No.: B2641682
CAS No.: 1706222-99-2
M. Wt: 307.37
InChI Key: DLECRJJNWJVQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The methanesulfonyl group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid
  • 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl

Uniqueness

2-[(1-methanesulfonylpiperidin-4-yl)oxy]quinoxaline is unique due to its combination of a quinoxaline core and a piperidine moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(18,19)17-8-6-11(7-9-17)20-14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECRJJNWJVQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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